molecular formula C16H23N3O4S B8111556 2-(1,1-dioxido-3,5-dihydro-2H-spiro[benzo[b][1,4,5]oxathiazocine-4,4'-piperidin]-2-yl)-N-methylacetamide

2-(1,1-dioxido-3,5-dihydro-2H-spiro[benzo[b][1,4,5]oxathiazocine-4,4'-piperidin]-2-yl)-N-methylacetamide

Cat. No.: B8111556
M. Wt: 353.4 g/mol
InChI Key: BKOHUIMXNKXVLS-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3,5-dihydro-2H-spiro[benzo[b][1,4,5]oxathiazocine-4,4’-piperidin]-2-yl)-N-methylacetamide is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-3,5-dihydro-2H-spiro[benzo[b][1,4,5]oxathiazocine-4,4’-piperidin]-2-yl)-N-methylacetamide typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxido-3,5-dihydro-2H-spiro[benzo[b][1,4,5]oxathiazocine-4,4’-piperidin]-2-yl)-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a wide range of functional groups .

Scientific Research Applications

2-(1,1-dioxido-3,5-dihydro-2H-spiro[benzo[b][1,4,5]oxathiazocine-4,4’-piperidin]-2-yl)-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-3,5-dihydro-2H-spiro[benzo[b][1,4,5]oxathiazocine-4,4’-piperidin]-2-yl)-N-methylacetamide involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

    Spiroindole derivatives: These compounds share the spirocyclic structure and are known for their biological activities.

    Spirooxathiazocine derivatives:

Uniqueness

2-(1,1-dioxido-3,5-dihydro-2H-spiro[benzo[b][1,4,5]oxathiazocine-4,4’-piperidin]-2-yl)-N-methylacetamide is unique due to its specific combination of functional groups and the spirocyclic framework, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-(1,1-dioxospiro[3,5-dihydro-6,1λ6,2-benzoxathiazocine-4,4'-piperidine]-2-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S/c1-17-15(20)10-19-11-16(6-8-18-9-7-16)12-23-13-4-2-3-5-14(13)24(19,21)22/h2-5,18H,6-12H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKOHUIMXNKXVLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1CC2(CCNCC2)COC3=CC=CC=C3S1(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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